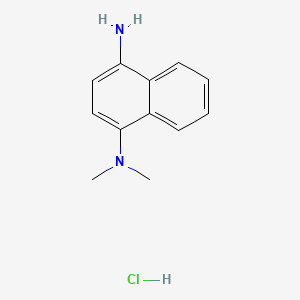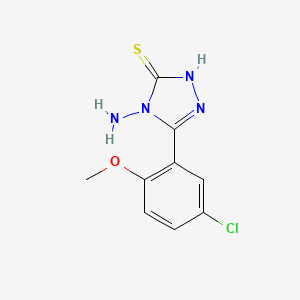
4-(Tetrahydropyran-4-yloxy)aniline
説明
4-(Tetrahydropyran-4-yloxy)aniline (THPOA) is an organic compound with a unique chemical structure that has been studied for its potential applications in the synthesis of useful compounds and in the development of new drugs. THPOA has been found to possess a variety of properties that make it a useful tool for researchers in the fields of chemistry, pharmacology, and biochemistry.
科学的研究の応用
Process Development and Synthesis
- A new synthesis method for a key intermediate related to 4-(Tetrahydropyran-4-yloxy)aniline, crucial for the CCR5 antagonist TAK-779, has been developed, offering a scalable method using commercially available reagents (Hashimoto et al., 2002).
- Innovative synthesis of tetrahydropyridine derivatives through a modular assembly reaction, showcasing the versatility of dihydropyran as both a substrate and template, is highlighted (Sun et al., 2014).
Material Science and Polymer Research
- The electrochemical synthesis of a novel polymer based on a derivative of this compound demonstrates its application in dye-sensitized solar cells, showing improved energy conversion efficiency over conventional Pt counter electrodes (Shahhosseini et al., 2016).
- A study on highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating aniline derivatives for electroluminescence applications, emphasizes the material's promising characteristics for OLED devices (Vezzu et al., 2010).
Biological and Pharmacological Applications
- The antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrates the potential of compounds derived from aniline in medical applications, with some showing significant antibacterial and antifungal activity (Banoji et al., 2022).
- Research into electrophilic intramolecular cyclization of functional derivatives highlights the synthetic utility of this compound derivatives in creating structurally complex and biologically relevant molecules (Vas’kevich et al., 2013).
Safety and Hazards
作用機序
Target of Action
This compound is primarily used for research purposes .
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate . Its lipophilicity (Log Po/w) is 2.05 (iLOGP), 1.62 (XLOGP3), 1.83 (WLOGP), 1.12 (MLOGP), and 1.83 (SILICOS-IT), with a consensus Log Po/w of 1.69 . These properties may impact the compound’s bioavailability.
生化学分析
Biochemical Properties
4-(Tetrahydropyran-4-yloxy)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, leading to altered metabolism of drugs and other substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing the activity of certain enzymes or protecting cells from oxidative stress. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, oxidative damage, and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, leading to the formation of different metabolites. These metabolic pathways can influence the overall biological activity of this compound and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of this compound can determine its specific biological effects and interactions with other biomolecules.
特性
IUPAC Name |
4-(oxan-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIFXNITZHWCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640241 | |
| Record name | 4-[(Oxan-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917483-71-7 | |
| Record name | 4-[(Oxan-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxan-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




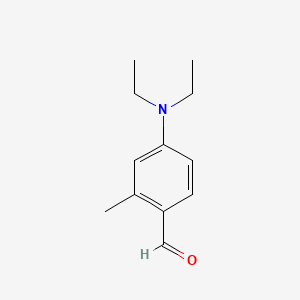
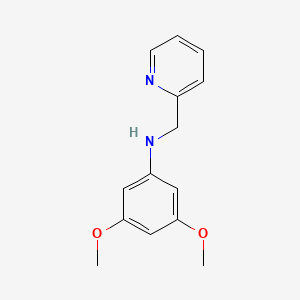

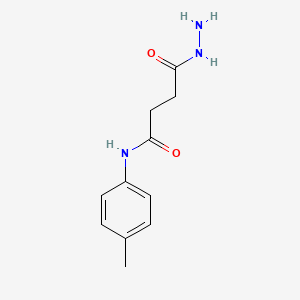

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
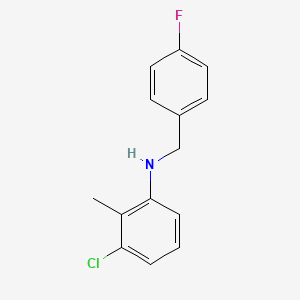
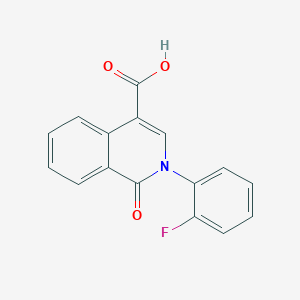

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

